Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biosynthesis in Winemaking
- Biosynthesis in Sherry : Research by Fagan, Kepner, and Webb (1981) demonstrated that Ethyl 4-oxobutyrate-2-14 C contributes to the formation of several compounds in sherry, including gamma-butyrolactone, diethyl succinate, ethyl 4-oxobutyrate diethyl acetal, and others. This study confirms pathways in the biosynthesis of compounds present in sherry wines (Fagan, Kepner, & Webb, 1981).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, indicating the potential of Ethyl 4-oxobutyrate derivatives in chemical synthesis, particularly for pharmaceutical intermediates (Hao Zhi-hui, 2007).
Enantioselective Hydrogenation
- Catalytic Recycling : Starodubtseva et al. (2004) researched the enantioselective hydrogenation of Ethyl 4-chloro-3-oxobutyrate, finding that the process could be significantly improved through recycling of the catalyst, which could be beneficial in industrial applications (Starodubtseva et al., 2004).
Bioreduction Process Optimization
- Bioreduction by Baker's Yeast : Chen et al. (2002) developed an optimal pH profile for the asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate using baker's yeast. This study offers insights into improving product yield and quality in bioreactor processes (Chen, Wang, Houng, & Lee, 2002).
Asymmetric Synthesis
- Asymmetric Aldol Reaction : Wang Jin-ji (2014) conducted a study on the synthesis of Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate via an asymmetric aldol reaction, emphasizing the importance of reaction conditions on yield and enantioselectivity (Wang Jin-ji, 2014).
Properties
IUPAC Name |
ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJXDORRJTNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645611 |
Source
|
Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-96-0 |
Source
|
Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.